molecular formula C20H24N4 B2824455 N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-49-9

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2824455
CAS No.: 890629-49-9
M. Wt: 320.44
InChI Key: YKBVAFFJGCHVGS-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The unique structure of this compound makes it a privileged scaffold for drug discovery and combinatorial library design.

Properties

IUPAC Name

N-cyclopentyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14(2)18-12-19(22-16-10-6-7-11-16)24-20(23-18)17(13-21-24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16,22H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBVAFFJGCHVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization with a suitable reagent . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique structural features, which confer enhanced stability and specificity in its interactions with molecular targets. Its ability to inhibit CDKs with high potency makes it a promising candidate for anticancer drug development .

Biological Activity

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyrimidine core, characterized by a fused nitrogen-containing heterocyclic system. This structure contributes to its biological activity and interaction with various molecular targets.

Property Value
Molecular FormulaC23_{23}H28_{28}N4_{4}
Molecular Weight388.50 g/mol
LogP3.21
Solubility (pH = 7.4)191 µM

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The specific interactions with CDK enzymes are essential for understanding its therapeutic potential.

Key Mechanistic Insights:

  • CDK Inhibition : The compound selectively inhibits CDK9, which is involved in transcriptional regulation and is often upregulated in various cancers.
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to significant apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
  • Cell Cycle Arrest : Fluorescent labeling techniques have demonstrated that this compound effectively arrests the cell cycle at the G2/M phase .

Therapeutic Applications

The compound has been primarily investigated for its anticancer properties. Its ability to inhibit CDKs positions it as a candidate for treating MYC-dependent cancers, which are notoriously difficult to treat due to their aggressive nature.

Case Studies:

  • In Vitro Studies : In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .
  • Pharmacokinetic Profile : The compound exhibited favorable pharmacokinetic properties with an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg in animal models . Importantly, it showed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a promising safety profile for further development.

Research Findings

Recent studies have expanded on the potential applications of this compound beyond oncology:

  • Enzyme Inhibition : Besides CDK inhibition, research has indicated that this compound may also inhibit other kinases involved in various signaling pathways .
  • Material Science Applications : The unique structure of this compound has led to investigations into its use as a building block for novel materials with specific photophysical properties .

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